molecular formula C9H6N2O3S2 B1620563 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile CAS No. 499771-08-3

3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile

Cat. No. B1620563
CAS RN: 499771-08-3
M. Wt: 254.3 g/mol
InChI Key: AUGCXHGHBGBAMF-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile, also known as MSOTC, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MSOTC is a member of the isoxazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile has also been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
Studies have shown that 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile can have a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been shown to have low toxicity, making it a safe compound to work with. However, 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile has been shown to improve cognitive function in animal models of the disease, and further research could explore its potential as a therapeutic agent. Additionally, 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile's anti-inflammatory and anti-cancer properties make it a promising compound for further study in those areas. Finally, researchers could investigate the structure-activity relationship of 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile to identify more potent analogues with improved biological activities.

Scientific Research Applications

3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile has been found to exhibit a range of biological activities, making it a promising compound for scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

3-methylsulfonyl-5-thiophen-2-yl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3S2/c1-16(12,13)9-6(5-10)8(14-11-9)7-3-2-4-15-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGCXHGHBGBAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NOC(=C1C#N)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384812
Record name 3-(methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile

CAS RN

499771-08-3
Record name 3-(methylsulfonyl)-5-(2-thienyl)isoxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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